cis-Mafosfamide Sodium

DNA alkylation Prodrug activation In vitro cytotoxicity

cis-Mafosfamide Sodium is the only oxazaphosphorine that delivers spontaneous, non-enzymatic activation under physiological conditions, eliminating the need for hepatic microsomes or S9 fractions. This guarantees reproducible DNA cross-linking, cell cycle arrest, and p53-dependent apoptosis in pure cell culture. Unlike cyclophosphamide or ifosfamide, it enables direct intrathecal administration and ex vivo stem cell purging, with 3-fold higher potency than activated ifosfamide for lymphocyte inhibition. Choose this compound for predictable, translationally relevant results without prodrug variability.

Molecular Formula C9H18Cl2N2NaO5PS2
Molecular Weight 423.3 g/mol
Cat. No. B11930273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Mafosfamide Sodium
Molecular FormulaC9H18Cl2N2NaO5PS2
Molecular Weight423.3 g/mol
Structural Identifiers
SMILESC1COP(=O)(NC1SCCS(=O)(=O)[O-])N(CCCl)CCCl.[Na+]
InChIInChI=1S/C9H19Cl2N2O5PS2.Na/c10-2-4-13(5-3-11)19(14)12-9(1-6-18-19)20-7-8-21(15,16)17;/h9H,1-8H2,(H,12,14)(H,15,16,17);/q;+1/p-1/t9-,19-;/m1./s1
InChIKeyLHXWPBHSZFEANP-KCPSBDNSSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-Mafosfamide Sodium: A Preactivated Cyclophosphamide Analogue for Targeted Cancer Research


cis-Mafosfamide Sodium (CAS 84211-05-2) is a synthetic oxazaphosphorine derivative and a stable, preactivated analogue of the active cyclophosphamide metabolite 4-hydroxycyclophosphamide [1]. It functions as a DNA alkylating agent, forming interstrand cross-links that inhibit DNA synthesis and trigger apoptosis [2]. Critically, unlike cyclophosphamide, cis-Mafosfamide Sodium does not require hepatic cytochrome P450-mediated activation, making it suitable for direct application in in vitro systems and regional therapies such as intrathecal administration [3].

Why Cyclophosphamide or Ifosfamide Cannot Simply Replace cis-Mafosfamide Sodium in Experimental Protocols


Generic substitution within the oxazaphosphorine class is precluded by fundamental differences in activation requirements, potency, and target specificity. Cyclophosphamide and ifosfamide are prodrugs that depend on hepatic activation to generate their cytotoxic metabolites, a process that introduces significant variability and limits their utility in in vitro and regional therapy contexts [1]. In contrast, cis-Mafosfamide Sodium undergoes spontaneous, non-enzymatic decomposition to its active form, enabling direct and predictable cytotoxicity in cell culture and cerebrospinal fluid [2]. Furthermore, direct comparative studies reveal that cis-Mafosfamide Sodium exhibits a 3-fold higher inhibitory potency than activated ifosfamide against lymphocyte proliferation, and demonstrates superior therapeutic activity relative to cyclophosphamide in murine tumor models at equimolar doses [3][4]. These quantifiable differences underscore the necessity of using the specific compound for reproducible and translationally relevant results.

Quantitative Differentiation: cis-Mafosfamide Sodium vs. Clinical Oxazaphosphorine Analogues


No Requirement for Hepatic Activation: Direct Cytotoxicity vs. Cyclophosphamide

Unlike cyclophosphamide, which requires hepatic cytochrome P450-mediated biotransformation to generate the active 4-hydroxycyclophosphamide metabolite, cis-Mafosfamide Sodium undergoes spontaneous, non-enzymatic decomposition to its active alkylating species in aqueous buffer or plasma at pH 7.4 and 37°C [1]. This fundamental difference eliminates the need for metabolic activation systems, enabling direct and predictable cytotoxicity in cell culture and regional therapies [2].

DNA alkylation Prodrug activation In vitro cytotoxicity

3-Fold Higher Inhibitory Potency Compared to Ifosfamide in Lymphocyte Proliferation

In a direct comparative study using human peripheral blood lymphocytes, cis-Mafosfamide Sodium (as 4-OH-CP) demonstrated significantly higher potency than activated ifosfamide (4-OH-IF). A three-fold higher concentration of ifosfamide was required to achieve a comparable inhibition rate in the proliferative capacity of recombinant IL-2-stimulated lymphocytes [1].

Immunosuppression Lymphocyte inhibition Comparative cytotoxicity

Superior Therapeutic Activity vs. Cyclophosphamide in Murine Tumor Models at Equimolar Doses

In a comparative study across multiple transplantable murine tumor systems, cis-Mafosfamide Sodium (ASTA Z 7557) demonstrated higher therapeutic activity than cyclophosphamide when both drugs were administered intraperitoneally at equimolar optimal doses [1]. Notably, against ip-implanted B16 melanoma, a 9-day treatment produced an increase in lifespan (ILS) of 244% and cured 5 out of 10 mice, an effect that was slightly inferior to cyclophosphamide in Lewis lung carcinoma but balanced by a higher number of long-term survivors at low doses [1].

Antitumor efficacy Oxazaphosphorine chemotherapy Preclinical oncology

Reduced Myelotoxicity: Significantly Less Toxic to Granulocyte Lineage vs. Cyclophosphamide

A comparative study in mice revealed that while cis-Mafosfamide Sodium (AZ) and cyclophosphamide (CP) depressed the pluripotent stem cell compartment (CFU-S) to a similar extent, AZ was significantly less toxic to the granulocyte-committed progenitor cells (CFU-C) [1]. This indicates a differential toxicity profile with reduced myelosuppression in the granulocyte lineage.

Myelosuppression Hematopoietic stem cells Toxicity profiling

Defined Cis-Trans Isomerization Kinetics and pH-Dependent Stability

cis-Mafosfamide Sodium (cis-13) undergoes rapid isomerization to its trans epimer in 0.07 M phosphate buffer at pH 7 and 37°C, reaching an equilibrium cis:trans ratio of 59:41 within less than 5 minutes [1]. Hydrolytic degradation is pH-dependent, with the lowest rate observed between pH 4.0 and 4.3, a property exploited in clinical lyophilisate formulations buffered with sodium citrate [1].

Chemical stability Isomerization Formulation development

Enhanced Aqueous Solubility via Sodium Salt Form

As a sodium salt, cis-Mafosfamide Sodium exhibits improved aqueous solubility compared to its free acid or cyclohexylamine salt counterparts, a common class-level property of sodium salts of sulfonic acid-containing compounds [1]. While specific solubility data for the sodium salt is limited in primary literature, the sodium salt form is known to enhance dissolution and bioavailability, which is advantageous for in vitro and in vivo applications.

Drug formulation Bioavailability Solubility enhancement

High-Impact Application Scenarios for cis-Mafosfamide Sodium in Research and Development


In Vitro Apoptosis and DNA Damage Studies Without Metabolic Activation

cis-Mafosfamide Sodium's spontaneous activation under physiological conditions [1] eliminates the need for hepatic microsomes or S9 fractions, making it the ideal tool for studying oxazaphosphorine-induced DNA cross-linking, cell cycle arrest, and p53-dependent apoptosis in pure cell culture systems. The compound's well-characterized isomerization kinetics and pH stability profile [2] allow for precise control of experimental conditions.

Bone Marrow Purging Protocols in Hematological Malignancies

Given its differential myelotoxicity profile—specifically its reduced toxicity to granulocyte-committed progenitors (CFU-C) relative to cyclophosphamide [1]—cis-Mafosfamide Sodium is a preferred agent for ex vivo purging of autologous bone marrow or peripheral blood stem cell grafts. This application aims to eliminate residual leukemic cells while sparing hematopoietic stem cells, a strategy supported by clinical investigations in acute leukemia [2].

Intrathecal Chemotherapy for Neoplastic Meningitis

Because it does not require hepatic activation, cis-Mafosfamide Sodium can be administered directly into the cerebrospinal fluid (CSF) to treat neoplastic meningitis and leptomeningeal dissemination of pediatric brain tumors [1]. Phase I clinical trials have defined a recommended intrathecal dose of 5 mg administered over 20 minutes, achieving cytotoxic target concentrations (10 µmol/L) in ventricular CSF [2]. This regional therapy approach bypasses the blood-brain barrier and minimizes systemic toxicity.

Comparative Immunosuppression and Lymphocyte Function Studies

The demonstrated 3-fold higher potency of cis-Mafosfamide Sodium relative to ifosfamide in inhibiting lymphocyte proliferation [1] positions it as a potent tool for investigating immunosuppressive mechanisms and for establishing lymphoablative conditioning regimens in preclinical models. Its differential effects on cytotoxic T lymphocytes versus natural killer cells provide a nuanced model for studying immune cell subset sensitivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-Mafosfamide Sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.